molecular formula C9H12ClF2N B2404667 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride CAS No. 2375259-54-2

2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride

Cat. No.: B2404667
CAS No.: 2375259-54-2
M. Wt: 207.65
InChI Key: VGTAPURRSBIKJU-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H11F2N·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms attached to the second carbon of the propan-1-amine backbone, along with a phenyl group attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride typically involves the reaction of 2,2-difluoropropane with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-1-phenylpropan-2-amine;hydrochloride
  • 2,2-Difluoro-1-phenylcyclopropan-1-amine;hydrochloride

Uniqueness

2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride is unique due to the specific positioning of the fluorine atoms and the phenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,2-difluoro-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-9(10,11)8(12)7-5-3-2-4-6-7;/h2-6,8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTAPURRSBIKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375259-54-2
Record name 2,2-difluoro-1-phenylpropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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